G3-C12 Tfa, also known as a galectin-3 binding peptide, is a synthetic compound with significant relevance in biochemical research. It has a specific dissociation constant (Kd) of 88 nM, indicating its high affinity for galectin-3, a protein implicated in various biological processes such as cell adhesion, apoptosis, and tumor progression. The compound is primarily synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the peptide sequence and structure.
G3-C12 Tfa is classified as a peptide and falls under the category of galectin inhibitors. Its synthesis is typically conducted in research laboratories specializing in peptide chemistry, utilizing standard reagents and methodologies associated with peptide synthesis.
The synthesis of G3-C12 Tfa employs solid-phase peptide synthesis (SPPS), a widely-used method for producing peptides. The process involves several key steps:
The specific sequence of G3-C12 includes amino acids such as Alanine, Asparagine, Threonine, Proline, Cysteine, Glycine, Tyrosine, Histidine, Aspartic Acid, Valine, Lysine, and Arginine.
The molecular formula of G3-C12 Tfa is , with an InChI Key of RXFIUXGGWIBQLE-UHFFFAOYSA-N. This structure comprises multiple functional groups that contribute to its biological activity. The detailed structure can be represented by its InChI notation:
This notation encapsulates the complex arrangement of atoms within the molecule, reflecting its intricate nature.
G3-C12 Tfa primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main function involves binding to the carbohydrate recognition domain of galectin-3, effectively inhibiting its interaction with other biomolecules. The synthesis involves standard reagents commonly used in SPPS:
The mechanism by which G3-C12 Tfa exerts its biological effects involves its high-affinity binding to galectin-3. This interaction disrupts the normal functions of galectin-3 in cellular processes such as apoptosis and inflammation. The binding affinity allows G3-C12 Tfa to act as an effective inhibitor in research settings aimed at studying galectin-3's role in disease mechanisms .
G3-C12 Tfa exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biochemical research.
G3-C12 Tfa has diverse applications in scientific research:
G3-C12 TFA (trifluoroacetate salt of the peptide ANTPCGPYTHDCPVKR) binds with high specificity to the carbohydrate recognition domain (CRD) of galectin-3, a 30-kDa protein overexpressed in numerous carcinomas. The CRD, located in the C-terminal region (amino acids 150–250), contains conserved residues critical for β-galactoside binding. Structural studies reveal that the Cys4-Cys12 disulfide bridge in G3-C12 stabilizes a loop conformation that docks into the CRD’s hydrophobic S3-S4 subsite, while the Pro6-Tyr7-Thr8 motif forms hydrogen bonds with Arg186 and Asn174 of galectin-3 [1] [4]. This interaction disrupts galectin-3’s natural binding to carbohydrates like the Thomsen-Friedenreich antigen (TFA), thereby inhibiting galectin-3-mediated homotypic cancer cell aggregation and heterotypic endothelial adhesion [4] [6].
Table 1: Key Interactions in the G3-C12 TFA/Galectin-3 CRD Complex
G3-C12 Residue | Galectin-3 Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Cys4 | Trp192 | Hydrophobic packing | Blocks β-galactoside access |
Tyr7 | Arg186 | Hydrogen bonding | Disrupts ligand coordination |
Thr8 | Asn174 | Hydrogen bonding | Stabilizes peptide-CRD docking |
His10 | Glu184 | Electrostatic | Enhances binding specificity |
G3-C12 TFA exhibits submicromolar affinity for galectin-3 (Kd = 88 nM), as quantified by surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) [5] [8]. Crucially, it shows >100-fold selectivity over other galectin isoforms:
Table 2: Binding Affinity of G3-C12 TFA Across the Galectin Family
Galectin Isoform | Structure Type | Kd (nM) | Selectivity vs. Galectin-3 |
---|---|---|---|
Galectin-3 | Chimeric (single CRD + N-term) | 88 ± 5 | 1.0 (reference) |
Galectin-1 | Prototypical (homodimeric) | >10,000 | >113-fold weaker |
Galectin-4N | Tandem-repeat (N-term CRD) | 250,000 | 2,840-fold weaker |
Galectin-8C | Tandem-repeat (C-term CRD) | 450,000 | 5,113-fold weaker |
The 16-mer sequence ANTPCGPYTHDCPVKR enables G3-C12’s tumor-targeting through three modular domains:
This sequence was optimized via bacteriophage display screening against recombinant galectin-3, with the final variant showing 5-fold higher affinity than early-generation peptides [7]. When conjugated to drug carriers (e.g., HPMA copolymers), G3-C12 achieves 2.2× greater tumor uptake than galactose-based ligands due to its resistance to lysosomal degradation [1] [3].
Table 3: Functional Domains of the G3-C12 Sequence (ANTPCGPYTHDCPVKR)
Sequence Segment | Residue Positions | Function | Consequence of Deletion |
---|---|---|---|
ANTP | 1–4 | Membrane association | ↓ 70% cellular uptake |
CGPYTHDC | 5–12 | Galectin-3 CRD binding | Abolished binding (Kd > 10,000 nM) |
PVKR | 13–16 | Endocytosis & mitochondrial trafficking | ↓ 80% mitochondrial accumulation |
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4